AVE 0991 sodium salt

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

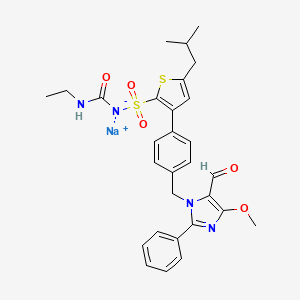

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABSTAFOMFJFOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N4NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AVE 0991 Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that functions as a potent and selective agonist for the Mas receptor. The Mas receptor is a key component of the alternative or protective arm of the Renin-Angiotensin System (RAS), which is endogenously activated by Angiotensin-(1-7) [Ang-(1-7)].[1][2] This axis, often referred to as the ACE2/Ang-(1-7)/Mas axis, generally counteracts the classical ACE/Angiotensin II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, fibrosis, and cellular proliferation.[1][3][4] Given its oral activity and resistance to proteolytic degradation, AVE 0991 serves as a valuable pharmacological tool to investigate the therapeutic potential of Mas receptor activation in a variety of pathological conditions.[1] This technical guide provides a comprehensive overview of the mechanism of action of AVE 0991, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Mas Receptor Agonism

The primary mechanism of action of AVE 0991 is its direct binding to and activation of the G-protein coupled Mas receptor.[1][5] This has been demonstrated through competitive binding assays where AVE 0991 displaces radiolabeled Ang-(1-7) from its binding site on various cell types, including bovine aortic endothelial cells and Mas-transfected COS and CHO cells.[5][6][7] The activation of the Mas receptor by AVE 0991 initiates a cascade of downstream signaling events that are largely protective in nature, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[4][8]

Quantitative Binding Affinity and In Vitro Efficacy

The potency of AVE 0991 as a Mas receptor agonist has been quantified in several studies. The following tables summarize the key in vitro binding and functional data.

| Parameter | Cell Type | Value | Reference |

| IC50 (vs. [125I]-Ang-(1-7)) | Bovine Aortic Endothelial Cell Membranes | 21 ± 35 nM | [6][9][10][11] |

| IC50 (vs. [125I]-Ang-(1-7)) | Mas-transfected COS cells | 47.5 nM | [5][7][12] |

| IC50 (vs. unlabeled Ang-(1-7)) | Bovine Aortic Endothelial Cell Membranes | 220 ± 280 nM | [6][9][10][11] |

| Functional Assay | Cell Type | Concentration | Effect | Reference |

| Nitric Oxide (NO) Release | Bovine Aortic Endothelial Cells | 10 µM | 295 ± 20 nM (peak concentration) | [9][10][11] |

| Superoxide (O2-) Release | Bovine Aortic Endothelial Cells | 10 µM | 18 ± 2 nM (peak concentration) | [9][10][11] |

Signaling Pathways Activated by AVE 0991

Upon binding to the Mas receptor, AVE 0991 triggers several key signaling pathways that mediate its diverse physiological effects.

Nitric Oxide Synthase (NOS) Activation and Vasodilation

A primary downstream effect of Mas receptor activation by AVE 0991 is the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS).[11][13] This is a crucial pathway for the vasodilatory effects of AVE 0991. The released NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation. Some studies also suggest an involvement of bradykinin (B550075) B2 receptors in the NO-mediated effects of AVE 0991.[6][11]

Anti-inflammatory Signaling

AVE 0991 exhibits potent anti-inflammatory properties by modulating the expression and activity of various pro-inflammatory mediators.[3][14] It has been shown to decrease the production of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][14][15] Furthermore, AVE 0991 can inhibit the activation and migration of immune cells, such as macrophages and neutrophils, to sites of inflammation.[14][16] This is partly achieved by downregulating the expression of chemokines like CCL2 and CXCL10.[14] The anti-inflammatory effects of AVE 0991 are mediated, at least in part, through the inhibition of signaling pathways such as p38 MAPK and Akt.[3]

In Vivo Pharmacological Effects

The activation of the Mas receptor by AVE 0991 translates into a wide range of beneficial effects in various animal models of disease.

Cardiovascular and Renal Effects

In the cardiovascular system, AVE 0991 exerts antihypertensive effects and improves cardiac function in models of myocardial infarction and heart failure.[4][17] It can reduce cardiac hypertrophy and fibrosis.[4] In the kidneys, AVE 0991 has demonstrated renoprotective effects in models of acute kidney injury and diabetic nephropathy.[16][18] It can reduce serum creatinine (B1669602), decrease renal tissue damage, and attenuate inflammation.[16]

| Animal Model | Dosage | Route | Key Findings | Reference |

| Murine Acute Kidney Injury (Ischemia/Reperfusion) | 9.0 mg/kg | Subcutaneous | Attenuated increase in serum creatinine, reduced renal tissue damage and inflammation. | [16][18] |

| Water-loaded C57BL/6 Mice | 0.58 nmol/g | - | Significant reduction in urinary volume and increase in urine osmolality. | [5][19] |

| Rats with Myocardial Infarction | - | - | Attenuated decrease in systolic tension, prevented infarction-induced vasoconstriction, and decreased infarcted area. | [17] |

| ApoE-/- Mice (Atherosclerosis) | 0.58 µmol/kg per day | Dietary | Inhibited perivascular inflammation and increased plaque stability. | [7] |

Anti-inflammatory and Anti-fibrotic Effects

AVE 0991 has shown significant anti-inflammatory and anti-fibrotic activity in various models. For instance, in a murine model of colitis, it reduced disease severity by decreasing the expression of pro-inflammatory mediators.[3] In a model of chronic asthma, AVE 0991 attenuated pulmonary remodeling and inflammation.[8]

| Animal Model | Dosage | Route | Key Findings | Reference |

| Murine DSS Colitis | 1, 20, and 40 mg/kg | Intraperitoneal | Restored drop in body weight and colon length. | [3] |

| Murine Ovalbumin-induced Chronic Asthma | 1 mg/kg | Subcutaneous | Prevented airway and pulmonary vascular remodeling and inflammation. | [8] |

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Mas receptor.

Methodology:

-

Membrane Preparation: Bovine aortic endothelial cells are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the Mas receptors.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991.

-

Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then measured using a gamma counter.

-

Data Analysis: The concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[6]

In Vivo Murine Model of Acute Kidney Injury

Objective: To evaluate the renoprotective effects of AVE 0991.

Methodology:

-

Animal Model: Male C57BL/6 mice are subjected to bilateral renal ischemia for 30 minutes followed by reperfusion.

-

Treatment: Immediately after ischemia and 12 hours after reperfusion, mice are treated with either AVE 0991 (e.g., 9.0 mg/kg, subcutaneous) or vehicle. A sham-operated group serves as a control.

-

Sample Collection: 24 hours after reperfusion, blood and kidney tissue samples are collected.

-

Analysis: Serum creatinine levels are measured to assess renal function. Kidney tissue is processed for histopathological examination to evaluate tissue damage. Inflammatory markers, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), are also quantified.[16]

Conclusion

This compound is a specific and potent non-peptide agonist of the Mas receptor, effectively mimicking the beneficial actions of the endogenous ligand Ang-(1-7). Its mechanism of action is centered on the activation of the Mas receptor, leading to a cascade of protective signaling events, including enhanced nitric oxide production and the suppression of pro-inflammatory pathways. The extensive preclinical data from in vitro and in vivo studies highlight its therapeutic potential in a range of cardiovascular, renal, and inflammatory diseases. This technical guide provides a foundational understanding of the core mechanisms of AVE 0991, which is crucial for researchers and drug development professionals exploring the therapeutic targeting of the protective arm of the Renin-Angiotensin System.

References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. AVE-0991 (sodium salt) - Product Type - CAT N°: 35375 [bertin-bioreagent.com]

- 8. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney [repositorio.unifesp.br]

- 13. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti‐atherosclerotic effect of the angiotensin 1–7 mimetic AVE0991 is mediated by inhibition of perivascular and plaque inflammation in early atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pkheartjournal.com [pkheartjournal.com]

- 16. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. ahajournals.org [ahajournals.org]

AVE 0991 Sodium Salt: A Technical Guide to a Potent and Selective Mas Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a non-peptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Unlike the classical ACE/Ang II/AT1 receptor axis which mediates vasoconstriction and inflammation, the ACE2/Ang-(1-7)/Mas receptor axis, which AVE 0991 activates, generally exerts counter-regulatory effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[3] This technical guide provides an in-depth overview of AVE 0991, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways.

Core Data Summary

Receptor Binding and In Vitro Activity

The affinity and in vitro activity of AVE 0991 for the Mas receptor have been characterized in various cell systems.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 21 nM | Bovine aortic endothelial cell membranes ([¹²⁵I]-Ang-(1-7) competition) | [4] |

| IC50 | 47.5 nM | Mas-transfected COS cells ([¹²⁵I]-Ang-(1-7) competition) | [5] |

In Vivo Efficacy in Preclinical Models

AVE 0991 has demonstrated therapeutic potential in a range of animal models, highlighting its diverse pharmacological effects.

| Disease Model | Species | Dosage and Administration | Key Findings | Reference(s) |

| Colitis (DSS-induced) | Mice | 1, 20, 40 mg/kg, i.p. (prophylactic) | Reduced colitis severity, decreased p38 MAPK and Akt activity. | [1] |

| Acute Kidney Injury (Ischemia/Reperfusion) | Mice | 9.0 mg/kg, s.c. | Attenuated renal functional impairment and tissue damage. | [6] |

| Cardiovascular Dysfunction (Myocardial Infarction) | Rats | Not specified | Attenuated post-ischemic heart failure. | [7] |

| Metabolic Dysfunction (Obese Zucker Rats) | Rats | 0.5 mg/kg/day via osmotic minipumps | Improved whole-body glucose tolerance and enhanced insulin (B600854) signaling in skeletal muscle. | [8] |

| Atherosclerosis (ApoE-/- mice) | Mice | 1 μM (in vitro) | Inhibited monocyte/macrophage pro-inflammatory activation. | [9] |

| Pulmonary Remodeling (Chronic Asthma Model) | Mice | 1 mg/kg, s.c. | Prevented airway and pulmonary vascular remodeling. | [10] |

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers a cascade of intracellular signaling events that mediate its physiological effects. The primary pathways implicated include the PI3K/Akt/eNOS pathway, leading to nitric oxide production and vasodilation, and the modulation of MAPK pathways (p38 and ERK1/2), which are involved in inflammation and cell proliferation.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of AVE 0991 for the Mas receptor using radiolabeled Ang-(1-7).

Materials:

-

Mas-transfected COS cells

-

[¹²⁵I]-Ang-(1-7) (radioligand)

-

Unlabeled AVE 0991 (competitor)

-

Binding buffer (e.g., Tris-based buffer with protease inhibitors)

-

Multi-well plates (e.g., 24-well)

-

Gamma counter

Procedure:

-

Culture Mas-transfected COS cells in 24-well plates to confluence.

-

Prepare a series of dilutions of unlabeled AVE 0991.

-

On the day of the experiment, wash the cells with ice-cold binding buffer.

-

Add binding buffer containing a fixed concentration of [¹²⁵I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 to the wells.

-

Incubate the plates at 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Lyse the cells and measure the bound radioactivity using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).

-

Calculate the specific binding at each concentration of AVE 0991 and determine the IC50 value by non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis (p-Akt and p-p38 MAPK)

This protocol outlines the steps for analyzing the phosphorylation status of key signaling proteins, Akt and p38 MAPK, in response to AVE 0991 treatment.

Materials:

-

Cell line of interest (e.g., endothelial cells, smooth muscle cells)

-

AVE 0991

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-total Akt, rabbit anti-p-p38 MAPK, rabbit anti-total p38 MAPK)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with AVE 0991 for the specified time.

-

Lyse the cells on ice with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted according to manufacturer's instructions) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total protein (e.g., total Akt) to normalize the data.

Nitric Oxide (NO) Measurement in Endothelial Cells (Griess Assay)

This protocol describes the measurement of nitric oxide production by endothelial cells in response to AVE 0991 using the Griess assay, which detects nitrite (B80452), a stable breakdown product of NO.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

AVE 0991

-

Cell culture medium

-

Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

96-well plate

-

Microplate reader

Procedure:

-

Seed endothelial cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with fresh medium containing AVE 0991 at the desired concentrations.

-

Incubate the cells for a specified period to allow for NO production.

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for a short period (e.g., 15-30 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Generate a standard curve using sodium nitrite solutions of known concentrations.

-

Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vivo and in vitro experiments used to characterize the effects of AVE 0991.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of activating the protective arm of the renin-angiotensin system. Its oral bioavailability and specific agonism at the Mas receptor make it a promising candidate for further drug development in cardiovascular, inflammatory, and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers to design and execute studies aimed at further elucidating the mechanisms and applications of this compound.

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A complete strategy for building a colitis model [absin.net]

- 4. ahajournals.org [ahajournals.org]

- 5. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Significance of angiotensin 1–7 coupling with MAS1 receptor and other GPCRs to the renin‐angiotensin system: IUPHAR Review 22 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Chemical and physical properties of AVE 0991 sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacological actions, and experimental applications of AVE 0991 sodium salt. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2][3] Its chemical and physical characteristics are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | N-[(ethylamino)carbonyl]-3-[4-[(5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)-2-thiophenesulfonamide, monosodium salt | [4] |

| CAS Number | 306288-04-0 | [2] |

| Molecular Formula | C29H31N4NaO5S2 | [4] |

| Molecular Weight | 602.70 g/mol | [5] |

| Appearance | Solid, White to yellow | [1] |

| Melting Point | Not available in the reviewed literature. | |

| Solubility | Soluble in DMSO (≥ 55 mg/mL). Soluble in saline when prepared with co-solvents like PEG300 and Tween-80.[1] | [1] |

| Storage (Powder) | Recommended storage at -20°C for up to 3 years. | [1] |

| Storage (In Solvent) | Store at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from freeze-thaw cycles. | [1] |

Pharmacological Profile and Mechanism of Action

AVE 0991 is a potent mimic of the endogenous peptide Angiotensin-(1-7), a key component of the protective arm of the Renin-Angiotensin System (RAS). It exerts its effects primarily by activating the G protein-coupled receptor Mas.

Receptor Binding and Activity

The following table summarizes key quantitative measures of AVE 0991's pharmacological activity.

| Parameter | Value | Cell/Tissue System | Citation(s) |

| IC50 vs. [125I]-Ang-(1-7) Binding | 21 ± 35 nM | Bovine Aortic Endothelial Cell (BAEC) Membranes | [1] |

| IC50 vs. [125I]-Ang-(1-7) Binding | 47.5 nM | Mas-transfected Monkey Kidney (COS) Cells | [4] |

| Peak NO Release (at 10 µM) | 295 ± 20 nM | Bovine Aortic Endothelial Cells (BAECs) | [1] |

| Peak O2- Release (at 10 µM) | 18 ± 2 nM | Bovine Aortic Endothelial Cells (BAECs) | [1] |

Signaling Pathways

AVE 0991 activation of the Mas receptor initiates a signaling cascade that counteracts the classical Angiotensin II/AT1 receptor axis. The primary mechanism involves the stimulation of nitric oxide (NO) synthase, leading to increased production of bioactive NO. This effect is significantly greater than that produced by Ang-(1-7) itself.[1] The signaling is complex and appears to involve interactions with the bradykinin (B550075) B2 receptor and is modulated by Angiotensin II AT1 and AT2 receptors. In pathological conditions like liver cirrhosis, AVE 0991 has been shown to upregulate vasodilating pathways (p-eNOS, iNOS) and downregulate vasoconstrictive pathways (ROCK, p-Moesin).

Experimental Protocols

Detailed methodologies for key experiments involving AVE 0991 are provided below.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (IC50) of AVE 0991 for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Membranes: Isolate cell membranes from Mas-expressing cells (e.g., bovine aortic endothelial cells or Mas-transfected COS cells).[1]

-

Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of [125I]-Ang-(1-7) (e.g., 10 nmol/L).

-

Competition: Add increasing concentrations of unlabeled AVE 0991 (or unlabeled Ang-(1-7) for comparison) to the wells.

-

Equilibration: Incubate the mixture for 60 minutes at 4°C to reach binding equilibrium.[1]

-

Separation: Terminate the reaction by rapid vacuum filtration through Durapore filters (0.65 µm) to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold PBS to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.[1]

-

Analysis: Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of NO and O2- Release from Endothelial Cells

This protocol uses electrochemical nanosensors to directly and simultaneously measure the release of nitric oxide (NO) and superoxide (O2-) from cultured endothelial cells upon stimulation with AVE 0991.

Methodology:

-

Cell Culture: Grow primary bovine aortic endothelial cells (BAECs) to confluence in 6-well plates.

-

Sensor Placement: Position selective electrochemical nanosensors on the surface of the BAECs to measure real-time concentrations of NO and O2-.

-

Stimulation: Inject a known concentration of AVE 0991 (e.g., 10 µmol/L) into the well.

-

Data Acquisition: Record the amperometric response from the nanosensors over time to capture the kinetics of NO and O2- release.

-

Specificity Control (Optional): Pre-incubate cells with specific inhibitors (e.g., the Mas receptor antagonist A-779, AT1/AT2 antagonists, or an eNOS inhibitor) for 20 minutes before AVE 0991 stimulation to investigate the signaling pathway.

-

Analysis: Determine the peak concentration and rate of release for both NO and O2- from the recorded amperograms.

In Vivo Assessment of Antidiuretic Effect in Mice

This protocol evaluates the physiological effect of AVE 0991 on water diuresis and urine osmolality in a mouse model.[1]

Methodology:

-

Animal Model: Use wild-type (e.g., C57BL/6) and, for specificity, Mas-knockout mice.[1]

-

Water Loading: Induce water diuresis by administering an intraperitoneal injection of water (0.05 mL/g body weight).

-

Treatment Administration: In the same injection, administer either AVE 0991 (e.g., 0.58 nmol/g) or the vehicle control.[1]

-

Urine Collection: Place mice in metabolic cages and collect urine for a defined period (e.g., 60 minutes).[1]

-

Measurement: Measure the total urinary volume collected.[1]

-

Osmolality: Determine the osmolality of the collected urine samples using an osmometer.[1]

-

Analysis: Compare the urinary volume and osmolality between the AVE 0991-treated group and the vehicle-treated group to determine the antidiuretic effect.

References

An In-depth Technical Guide to the AVE 0991 Sodium Salt Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by AVE 0991 sodium salt, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. This document details the mechanism of action, downstream effects, and methodologies for studying this compound, presenting quantitative data in structured tables and visualizing complex pathways and workflows through diagrams.

Core Mechanism of Action: The ACE2-Ang-(1-7)-Mas Axis

AVE 0991 is an orally active, nonpeptide mimic of the endogenous heptapeptide (B1575542) Ang-(1-7).[1][2] It selectively binds to and activates the Mas receptor, a G-protein coupled receptor.[3][4] This activation forms a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2-Ang-(1-7)-Mas axis. This axis functionally counteracts the effects of the classical ACE-Angiotensin II (Ang II)-AT1 receptor axis, which is typically associated with vasoconstriction, inflammation, and fibrosis.[1][5]

The activation of the Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events that lead to a variety of physiological responses, primarily promoting vasodilation, anti-inflammatory effects, and anti-fibrotic activity.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and functional activity of AVE 0991.

Table 1: Receptor Binding Affinity

| Ligand | Receptor/Tissue | Assay Type | IC50 | Reference |

| AVE 0991 | Ang-(1-7) receptor (Bovine Aortic Endothelial Cell Membranes) | Radioligand Competition Assay ([¹²⁵I]-Ang-(1-7)) | 21 ± 35 nM | [9][10][11] |

| Ang-(1-7) | Ang-(1-7) receptor (Bovine Aortic Endothelial Cell Membranes) | Radioligand Competition Assay ([¹²⁵I]-Ang-(1-7)) | 220 ± 280 nM | [9][10][11] |

| AVE 0991 | Mas-transfected COS cells | Radioligand Displacement Assay ([¹²⁵I]-Ang-(1-7)) | 4.75 x 10⁻⁸ mol/L | [3][4][12] |

| AVE 0991 | AT1 Receptor | Radioligand Binding Assay | Negligible affinity | [13] |

| AVE 0991 | AT2 Receptor | Radioligand Binding Assay | Negligible affinity | [13] |

Table 2: In Vitro Functional Activity

| Compound | Cell Type | Measurement | Concentration | Effect | Reference |

| This compound | Bovine Aortic Endothelial Cells | Peak Nitric Oxide (NO) Release | 10 µM | 295 ± 20 nM | [2][9][11] |

| Ang-(1-7) | Bovine Aortic Endothelial Cells | Peak Nitric Oxide (NO) Release | 10 µM | 270 ± 25 nM | [2][9][11] |

| This compound | Bovine Aortic Endothelial Cells | Peak Superoxide (O₂⁻) Release | 10 µM | 18 ± 2 nM | [2][9][11] |

| Ang-(1-7) | Bovine Aortic Endothelial Cells | Peak Superoxide (O₂⁻) Release | 10 µM | 20 ± 4 nM | [2][9][11] |

| AVE 0991 | Mas-transfected CHO cells | Nitric Oxide (NO) Release | - | Increased, blocked by A-779 | [3][4] |

| AVE 0991 | Primary Cortical Neurons | Neuronal Cell Death (Glucose Deprivation) | 10⁻⁸ M to 10⁻⁶ M | Reduced cell death by ~60% | [14] |

Table 3: In Vivo Activity

| Compound | Animal Model | Dosage | Effect | Reference |

| AVE 0991 | Water-loaded C57BL/6 mice | 0.58 nmol/g | Significant decrease in water diuresis and increase in urine osmolality. | [2][3][4][9][12] |

| AVE 0991 | Aged rats (laparotomy model) | 0.9 mg/kg (intranasal) | Improved neurocognitive recovery, restored blood-brain barrier integrity. | [15] |

| AVE 0991 | Diabetic rats | - | Cardiorenal protective effects. | [16] |

| AVE 0991 | Obese Zucker rats | - | Improved glucose metabolism in skeletal muscle. | [17] |

Signaling Pathways Activated by AVE 0991

Activation of the Mas receptor by AVE 0991 triggers several downstream signaling pathways. A key pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[11][18] This effect is often mediated through a kinin-dependent mechanism.[11]

Another important pathway involves the protein kinase A (PKA)/cAMP response element-binding protein (CREB)/uncoupling protein 2 (UCP-2) axis, which has been shown to attenuate oxidative stress and neuronal apoptosis.

Caption: AVE 0991 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize AVE 0991.

Radioligand Binding Assays

Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

Protocol Summary:

-

Membrane Preparation: Membranes are prepared from a suitable source, such as bovine aortic endothelial cells or cells transfected with the Mas receptor (e.g., COS or CHO cells).[3][4][9]

-

Incubation: Membranes are incubated with a radiolabeled ligand, typically [¹²⁵I]-Ang-(1-7), in the presence of varying concentrations of unlabeled AVE 0991 or Ang-(1-7) (for competition).[10][11]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Cell-Based Signaling Assays

Objective: To measure the functional activity of AVE 0991 in stimulating downstream signaling, such as nitric oxide production.

Protocol Summary:

-

Cell Culture: Cells endogenously expressing the Mas receptor (e.g., bovine aortic endothelial cells) or cells stably transfected with the Mas receptor (e.g., CHO cells) are cultured to confluence.[3][4][9]

-

Stimulation: Cells are treated with various concentrations of AVE 0991.

-

Measurement of NO Production: Nitric oxide release into the cell culture medium can be measured directly using electrochemical nanosensors or indirectly by measuring its stable metabolites, nitrite (B80452) and nitrate, using the Griess assay.[11]

-

Specificity Confirmation: The specificity of the response is confirmed by co-incubation with the Mas receptor antagonist A-779 or antagonists for other angiotensin receptors (e.g., AT1 and AT2 antagonists).[3][4]

In Vivo Studies

Objective: To evaluate the physiological effects of AVE 0991 in animal models.

Protocol Summary (Antidiuresis Model):

-

Water Loading: Mice are water-loaded by intraperitoneal injection of sterile water to induce diuresis.

-

Drug Administration: AVE 0991 (e.g., 0.58 nmol/g) or vehicle is administered, often by intraperitoneal injection.[2][9]

-

Urine Collection: Mice are placed in metabolic cages, and urine is collected over a specified period (e.g., 60 minutes).

-

Analysis: Urine volume is measured, and urine osmolality is determined to assess the antidiuretic effect.[3][4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of AVE 0991.

Caption: Typical Experimental Workflow.

Conclusion

This compound represents a significant tool for investigating the therapeutic potential of activating the ACE2-Ang-(1-7)-Mas axis. Its nonpeptide nature and oral activity make it a valuable compound for in vivo studies.[1] A thorough understanding of its signaling pathways, combined with robust experimental methodologies, is essential for advancing research in cardiovascular diseases, renal disorders, and neuroprotection. This guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted effects of this promising pharmacological agent.

References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ahajournals.org [ahajournals.org]

- 11. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

The Angiotensin-(1-7) Receptor Agonist AVE 0991 Sodium Salt: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that acts as a potent and selective agonist for the Mas receptor, the primary receptor for the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. As a key component of the protective arm of the renin-angiotensin system (RAS), the ACE2/Ang-(1-7)/Mas receptor axis, AVE 0991 has garnered significant interest for its therapeutic potential in a range of cardiovascular, renal, metabolic, and neurological disorders. Its development overcomes the inherent limitations of peptide-based therapies, such as poor oral bioavailability and a short biological half-life. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of AVE 0991, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects, the discovery of a counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has opened new avenues for therapeutic intervention. Ang-(1-7) generally opposes the actions of Angiotensin II, exerting vasodilatory, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

The clinical utility of Ang-(1-7) is limited by its peptide nature, leading to rapid degradation and a lack of oral activity. AVE 0991 was developed as an orally active, non-peptide mimic of Ang-(1-7), offering a more viable therapeutic strategy to harness the beneficial effects of Mas receptor activation.[1][2]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public domain. Preclinical studies in animal models have characterized it as orally active and possessing a longer half-life than the endogenous peptide Ang-(1-7).[1][2] This section summarizes the available qualitative information.

2.1. Absorption AVE 0991 is orally active, indicating absorption from the gastrointestinal tract.[1][2]

2.2. Distribution Information regarding the plasma protein binding and tissue distribution of AVE 0991 is not readily available.

2.3. Metabolism As a non-peptide molecule, AVE 0991 is expected to be resistant to degradation by proteolytic enzymes.[1][2] Specific metabolic pathways, including the involvement of cytochrome P450 enzymes, have not been extensively described in the available literature.

2.4. Excretion The primary routes of excretion for AVE 0991 and its potential metabolites have not been detailed in publicly accessible studies.

Pharmacodynamics

3.1. Mechanism of Action AVE 0991 is a selective agonist of the G-protein coupled Mas receptor.[3] By binding to and activating the Mas receptor, it mimics the physiological effects of its endogenous ligand, Ang-(1-7).[4] This activation triggers a cascade of intracellular signaling pathways that mediate its diverse pharmacological effects.

3.2. Receptor Binding Affinity Competitive radioligand binding assays have been employed to determine the binding affinity of AVE 0991 for the Mas receptor. These studies typically utilize [125I]-Ang-(1-7) as the radioligand and cell membranes expressing the Mas receptor.

| Parameter | AVE 0991 | Ang-(1-7) | Cell System |

| IC50 | 21 ± 35 nM | 220 ± 280 nM | Bovine Aortic Endothelial Cell Membranes[4][5][6][7][8] |

| IC50 | 47.5 nM | - | Mas-transfected COS cells[3] |

3.3. Downstream Signaling Pathways Activation of the Mas receptor by AVE 0991 initiates several downstream signaling cascades, most notably leading to the production of nitric oxide (NO). A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to an increased synthesis of NO.

3.4. Physiological Effects AVE 0991 has demonstrated a wide range of beneficial physiological effects in preclinical models, consistent with the known functions of the ACE2/Ang-(1-7)/Mas receptor axis.

| Physiological Effect | Experimental Model | Key Findings | References |

| Vasodilation | Bovine Aortic Endothelial Cells | Stimulates nitric oxide (NO) release. The amount of bioactive NO released is approximately 5 times higher than that induced by Ang-(1-7).[4] | [4] |

| Antidiuresis | Water-loaded mice | Significantly decreases water diuresis and increases urine osmolality. This effect is abolished in Mas receptor knockout mice.[3][6][7][8] | [3][6][7][8] |

| Cardioprotection | Rat model of myocardial infarction | Attenuates the decrease in systolic tension and heart rate induced by myocardial infarction. It also prevents infarction-induced vasoconstriction and reduces the infarcted area. | |

| Anti-inflammatory | Murine model of colitis | Reduces colitis severity by modulating the expression of pro-inflammatory mediators.[1] | [1] |

| Neuroprotection | Rat model of subarachnoid hemorrhage | Attenuates oxidative stress and neuronal apoptosis. |

Experimental Protocols

4.1. Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the IC50 of AVE 0991 for the Mas receptor using [125I]-Ang-(1-7).

-

Materials:

-

Cell membranes from bovine aortic endothelial cells or Mas-transfected cells.

-

[125I]-Ang-(1-7) (radioligand).

-

Unlabeled Ang-(1-7) (for determining non-specific binding).

-

This compound (test compound).

-

Binding buffer (e.g., HEPES-buffered saline with BSA and protease inhibitors).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Gamma counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes with a fixed concentration of [125I]-Ang-(1-7) and varying concentrations of AVE 0991.

-

For total binding, incubate membranes with only [125I]-Ang-(1-7).

-

For non-specific binding, incubate membranes with [125I]-Ang-(1-7) and a high concentration of unlabeled Ang-(1-7).

-

Incubate the plates at a specified temperature and duration (e.g., 45 minutes at 25°C).[3]

-

Terminate the binding reaction by rapid vacuum filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of AVE 0991 to determine the IC50 value.

-

4.2. Measurement of Nitric Oxide (NO) Release

This protocol outlines a general method for measuring NO release from endothelial cells stimulated by AVE 0991 using electrochemical nanosensors.

-

Materials:

-

Cultured bovine aortic endothelial cells.

-

This compound solution.

-

NO-selective electrochemical nanosensor.

-

Amperometric measurement system.

-

-

Procedure:

-

Culture bovine aortic endothelial cells to confluence.

-

Position the NO-selective nanosensor close to the surface of the endothelial cells.

-

Establish a baseline reading of NO levels.

-

Introduce a known concentration of AVE 0991 solution to the cell culture.

-

Record the change in current from the nanosensor over time, which corresponds to the concentration of NO being released.

-

Calibrate the sensor with known concentrations of NO to quantify the results.[4]

-

4.3. In Vivo Model of Myocardial Infarction

This protocol describes the induction of myocardial infarction in rats to evaluate the cardioprotective effects of AVE 0991.

-

Animals:

-

Male Wistar rats.

-

-

Procedure:

-

Anesthetize the rats.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Administer AVE 0991 or vehicle control to the rats for a specified period post-ligation.

-

At the end of the treatment period, assess cardiac function using techniques such as Langendorff-perfused heart preparation to measure parameters like systolic tension, heart rate, and perfusion pressure.

-

Harvest the hearts and perform histological analysis (e.g., Masson's trichrome staining) to quantify the infarct size.

-

Conclusion

This compound is a promising non-peptide Mas receptor agonist with a wide range of therapeutic applications demonstrated in preclinical models. Its oral activity and longer half-life compared to Ang-(1-7) make it a viable drug candidate. The primary mechanism of action involves the activation of the Mas receptor and subsequent stimulation of the PI3K/Akt/eNOS pathway, leading to increased nitric oxide production. While extensive pharmacodynamic data is available, further studies are needed to fully elucidate its pharmacokinetic profile in humans. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug‐induced cardiomyopathy: Characterization of a rat model by [18F]FDG/PET and [99mTc]MIBI/SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Effects of AVE 0991 Sodium Salt on Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 is a novel, nonpeptide, orally active agonist of the Mas receptor, mimicking the effects of the endogenous peptide Angiotensin-(1-7) (Ang-(1-7)).[1] A key pharmacological action of AVE 0991 is its ability to stimulate nitric oxide (NO) production in the endothelium. This guide provides a comprehensive overview of the mechanisms underlying AVE 0991-induced NO production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction to AVE 0991 and Nitric Oxide Signaling

AVE 0991 is a synthetic compound that acts as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[2][3] The classical RAS pathway, mediated by Angiotensin II (Ang II) acting on the AT1 receptor, is known for its vasoconstrictive and pro-inflammatory effects. In contrast, the ACE2/Ang-(1-7)/Mas receptor axis generally exerts opposing actions, including vasodilation, anti-inflammatory, and anti-proliferative effects.[1][2]

A critical mediator of the beneficial cardiovascular effects of the Ang-(1-7)/Mas axis is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[4] NO is a crucial signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion to the endothelium.[5] AVE 0991, by activating the Mas receptor, stimulates eNOS and subsequent NO release, making it a promising therapeutic agent for cardiovascular diseases associated with endothelial dysfunction.[6]

Quantitative Effects of AVE 0991 on Nitric Oxide Production

Studies in bovine aortic endothelial cells (BAECs) have quantified the effects of AVE 0991 on NO and superoxide (B77818) (O2-) production.

Table 1: Peak Concentrations of NO and O2- Release from BAECs [7][8]

| Compound (10 µmol/L) | Peak NO Concentration (nmol/L) | Peak O2- Concentration (nmol/L) |

| AVE 0991 | 295 ± 20 | 18 ± 2 |

| Angiotensin-(1-7) | 270 ± 25 | 20 ± 4 |

Data are presented as mean ± SEM.

While the peak concentrations of NO released are similar between AVE 0991 and Ang-(1-7), the total amount of bioactive NO released is approximately five times higher with AVE 0991.[7][8] The EC50 value for AVE 0991-stimulated NO release from BAECs is 2.1 ± 3.0 µmol/L.[6][8]

Table 2: Inhibition of AVE 0991-Induced NO and O2- Production in BAECs [7][8]

| Inhibitor | Target | % Inhibition of NO Production | % Inhibition of O2- Production |

| [D-Ala(7)]-Ang-(1-7) | Ang-(1-7) antagonist | ~50% | ~50% |

| EXP 3174 | Ang II AT1 receptor antagonist | ~50% | Not specified |

| PD 123,177 | Ang II AT2 receptor antagonist | ~90% | No inhibitory effect |

| NO synthase inhibitor (L-NMMA) | eNOS | ~70% | ~70% |

| Icatibant (HOE 140) | Bradykinin B2 receptor antagonist | ~80% | ~80% |

These data highlight the complex pharmacology of AVE 0991, involving multiple receptor systems in its mechanism of action.

Signaling Pathways of AVE 0991-Induced NO Production

The stimulation of NO production by AVE 0991 involves a sophisticated signaling cascade.

Primary Signaling Pathway via Mas Receptor

AVE 0991 directly binds to and activates the Mas receptor.[9] This activation is a central event leading to the downstream signaling that culminates in eNOS activation. In Mas-transfected CHO cells, AVE 0991 was shown to induce NO release, an effect that was blocked by the Ang-(1-7) antagonist A-779.[9]

Caption: Primary signaling pathway of AVE 0991 via the Mas receptor.

Involvement of AT2 and Bradykinin B2 Receptors

Research indicates a significant role for both the Angiotensin II AT2 receptor and the Bradykinin B2 receptor in AVE 0991-mediated NO production.[7][8] Blockade of the AT2 receptor with PD 123,177 resulted in approximately 90% inhibition of AVE 0991-stimulated NO release, suggesting a major contribution of this pathway.[7][8] Furthermore, the Bradykinin B2 receptor antagonist, icatibant, inhibited NO production by about 80%, pointing to a crucial kinin-mediated activation of eNOS.[5][7][8] It is proposed that AT2 receptor stimulation can lead to the release of bradykinin, which then acts on B2 receptors to activate eNOS.[10][11]

Caption: Involvement of AT2 and Bradykinin B2 receptors in AVE 0991-induced NO production.

Experimental Protocols

Cell Culture

Bovine aortic endothelial cells (BAECs) are a common in vitro model for studying the effects of AVE 0991.

-

Cell Source: Primary BAECs are isolated from bovine aortas.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

Measurement of Nitric Oxide Production

Several methods can be employed to measure NO production from cultured endothelial cells.

This method allows for the direct and simultaneous measurement of NO and O2- release from the cell surface.[7][8]

-

Principle: Selective electrochemical nanosensors are positioned near the cell surface to detect the release of NO and O2-.

-

Procedure:

-

BAECs are cultured to confluency on appropriate plates.

-

The culture medium is replaced with a buffered salt solution.

-

Nanosensors for NO and O2- are calibrated and positioned close to the endothelial cells.

-

A baseline reading is established.

-

AVE 0991 (or other compounds) is added to the solution.

-

The change in current, corresponding to the concentration of NO and O2-, is recorded over time.

-

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).[12]

-

Principle: Nitrate is first reduced to nitrite by nitrate reductase. Nitrite then reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this compound is proportional to the nitrite concentration.[12]

-

Procedure:

-

Collect cell culture supernatant after treatment with AVE 0991.

-

Deproteinize the samples if necessary.

-

Add nitrate reductase and its cofactor to a portion of the sample to convert nitrate to nitrite.

-

Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to all samples (with and without nitrate reductase).

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate nitrite and nitrate concentrations based on a standard curve.

-

Caption: Experimental workflow for the Griess assay.

Radioligand Binding Assays

Binding assays are used to determine the affinity of AVE 0991 for specific receptors.[6][7]

-

Principle: A radiolabeled ligand (e.g., [125I]-Ang-(1-7)) is incubated with cell membranes containing the receptor of interest. The ability of an unlabeled compound (AVE 0991) to displace the radioligand is measured.

-

Procedure:

-

Prepare cell membranes from BAECs or cells expressing the target receptor.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of AVE 0991.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC50 value, which is the concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand.

-

Conclusion

AVE 0991 sodium salt is a potent stimulator of endothelial nitric oxide production. Its mechanism of action is multifaceted, primarily involving the activation of the Mas receptor, but also significantly engaging the AT2 and Bradykinin B2 receptor pathways. The ability of AVE 0991 to generate a substantial and sustained release of bioactive NO underscores its therapeutic potential for treating cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of AVE 0991 and similar compounds. A thorough understanding of its complex signaling network is crucial for the continued development of novel therapeutics targeting the protective arm of the renin-angiotensin system.

References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Angiotensin 1-7 Peptide Agonist AVE 0991 on Diabetic Endothelial Dysfunction in an Experimental Animal Model: A Possible Tool to Treat Diabetic Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Bradykinin in the Regulation of Endothelial Nitric Oxide Synthase Expression by Cardiovascular Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The interaction of nitric oxide, bradykinin, and the angiotensin II type 2 receptor: lessons learned from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of bradykinins and nitric oxide in the AT2 receptor-mediated hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of AVE 0991 in Counteracting Angiotensin II Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AVE 0991, a nonpeptide agonist of the Mas receptor, and its role in counteracting the multifaceted effects of Angiotensin II (Ang II). Ang II, the primary effector of the renin-angiotensin system (RAS), is a potent vasoconstrictor and mediator of pathological cardiovascular remodeling.[1] Conversely, the ACE2/Ang-(1-7)/Mas receptor axis of the RAS generally opposes the actions of the classical ACE/Ang II/AT1 receptor axis. AVE 0991, by mimicking the effects of Angiotensin-(1-7), presents a promising therapeutic strategy for cardiovascular diseases. This document details the mechanism of action of AVE 0991, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the complex signaling pathways involved.

Introduction: The Renin-Angiotensin System and the Protective Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical axis involves the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin, followed by the cleavage of Ang I by angiotensin-converting enzyme (ACE) to form Angiotensin II (Ang II).[2] Ang II exerts its effects primarily through the Ang II type 1 (AT1) receptor, leading to vasoconstriction, inflammation, fibrosis, and cellular growth, all of which contribute to the pathophysiology of cardiovascular diseases.[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, consisting of ACE2, Angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor.[4] ACE2 converts Ang II to Ang-(1-7), which then binds to the G protein-coupled Mas receptor, mediating effects that largely oppose those of Ang II, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[4][5] AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, developed to mimic the beneficial effects of Ang-(1-7).[6][7]

Mechanism of Action of AVE 0991 in Counteracting Angiotensin II

AVE 0991 functions as a selective agonist for the Mas receptor, thereby activating downstream signaling pathways that counteract the detrimental effects of Ang II.[8][9] Its primary mechanisms of action include:

-

Vasodilation and Endothelial Function: AVE 0991 stimulates the production of nitric oxide (NO) in endothelial cells, a key molecule in vasodilation and the maintenance of endothelial health.[10][11] This effect is mediated through the Mas receptor and involves the activation of endothelial nitric oxide synthase (eNOS).[10] This directly opposes the vasoconstrictor effects of Ang II.

-

Anti-proliferative Effects: In vascular smooth muscle cells (VSMCs), Ang II is a potent mitogen, promoting proliferation that contributes to atherosclerosis and hypertension.[12] AVE 0991 has been shown to attenuate Ang II-induced VSMC proliferation in a dose-dependent manner.[12] This inhibitory effect is associated with the upregulation of heme oxygenase-1 (HO-1) and the downregulation of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[12]

-

Anti-hypertrophic Effects: Cardiac hypertrophy, an increase in the size of cardiomyocytes, is a common pathological response to chronic pressure overload and neurohormonal stimulation, including by Ang II.[13] AVE 0991 has demonstrated the ability to prevent Ang II-induced myocardial hypertrophy.[13] This cardioprotective effect is linked to the inhibition of the transforming growth factor-beta1 (TGF-β1)/Smad2 signaling pathway.[13]

-

Anti-inflammatory and Anti-oxidative Stress Effects: Ang II is known to promote inflammation and oxidative stress in cardiovascular tissues.[14] AVE 0991 has been shown to reduce cardiac inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and markers of oxidative stress in models of Ang II-induced hypertension.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of AVE 0991 in counteracting Angiotensin II.

Table 1: Effect of AVE 0991 on Ang II-Induced Myocardial Hypertrophy

| Parameter | Control | Ang II (10⁻⁶ mol/l) | Ang II + AVE 0991 (10⁻⁷ mol/l) | Ang II + AVE 0991 (10⁻⁵ mol/l) |

| Protein Content (µ g/well ) | 100 ± 5 | 150 ± 8 | 125 ± 6 | 110 ± 5 |

| Cell Surface Area (µm²) | 500 ± 25 | 800 ± 40 | 650 ± 30 | 550 ± 28 |

| [³H]Leucine Incorporation (cpm/well) | 2000 ± 150 | 4500 ± 200 | 3000 ± 180 | 2200 ± 160 |

| TGF-β1 Expression (relative units) | 1.0 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.15 | 1.2 ± 0.1 |

| Smad2 Expression (relative units) | 1.0 ± 0.1 | 2.8 ± 0.3** | 2.0 ± 0.2 | 1.4 ± 0.15 |

*Data are presented as mean ± SEM. **p < 0.01 vs. Control; p < 0.05 vs. Ang II. Data synthesized from[13].

Table 2: Effect of AVE 0991 on Ang II-Induced VSMC Proliferation and Signaling

| Parameter | Control | Ang II (10⁻⁷ mol/l) | Ang II + AVE 0991 (10⁻⁷ mol/l) | Ang II + AVE 0991 (10⁻⁵ mol/l) |

| VSMC Proliferation (% of control) | 100 | 160 ± 12 | 130 ± 10 | 110 ± 8 |

| ROS Production (relative units) | 1.0 ± 0.1 | 2.2 ± 0.2 | 1.5 ± 0.15 | 1.1 ± 0.1 |

| p38 MAPK Phosphorylation (relative units) | 1.0 ± 0.1 | 3.0 ± 0.3** | 2.1 ± 0.2 | 1.3 ± 0.15 |

| HO-1 Expression (relative units) | 1.0 ± 0.1 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |

*Data are presented as mean ± SEM. **p < 0.01 vs. Control; p < 0.05 vs. Ang II. Data synthesized from[12].

Table 3: Effect of AVE 0991 on Endothelial Nitric Oxide and Superoxide Production

| Parameter | Basal | AVE 0991 (10 µmol/L) | Ang-(1-7) (10 µmol/L) |

| Peak NO Concentration (nmol/L) | - | 295 ± 20 | 270 ± 25 |

| Peak O₂⁻ Concentration (nmol/L) | - | 18 ± 2 | 20 ± 4 |

| Bioactive NO Amount (relative units) | - | ~5x higher than Ang-(1-7) | - |

| IC₅₀ for [¹²⁵I]-Ang-(1-7) binding (nmol/L) | - | 21 ± 35 | 220 ± 280 |

Data are presented as mean ± SEM. Data synthesized from[10][11].

Signaling Pathways

The antagonistic relationship between AVE 0991 and Angiotensin II is rooted in their distinct signaling cascades.

Angiotensin II Signaling Pathway

Angiotensin II, upon binding to its AT1 receptor, activates multiple intracellular signaling pathways that contribute to its pathological effects.

Caption: Angiotensin II Signaling Pathway via AT1 Receptor.

AVE 0991 Signaling Pathway

AVE 0991 activates the Mas receptor, initiating signaling cascades that counteract the effects of Angiotensin II.

Caption: AVE 0991 Signaling Pathway via Mas Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Induction of Cardiac Hypertrophy in Neonatal Rat Cardiomyocytes

This protocol describes the in vitro induction of cardiomyocyte hypertrophy using Angiotensin II.

-

Cell Isolation and Culture:

-

Isolate ventricular cardiomyocytes from 1-3 day old Sprague-Dawley rat pups by enzymatic digestion.[1]

-

Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere.

-

Plate the cardiomyocyte-enriched suspension onto fibronectin-coated culture dishes in a serum-containing medium.

-

After 24 hours, replace the medium with a serum-free medium for 24-48 hours to induce quiescence.

-

-

Hypertrophy Induction:

-

Assessment of Hypertrophy:

-

Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin (B8060827) for actin filaments). Measure the cell surface area using imaging software.[15]

-

Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine) into total cellular protein.[13]

-

Gene Expression: Analyze the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) by quantitative PCR.

-

Caption: Experimental Workflow for Cardiac Hypertrophy Assay.

Vascular Smooth Muscle Cell Proliferation Assay

This protocol details the measurement of VSMC proliferation in response to Angiotensin II and its inhibition by AVE 0991.

-

Cell Culture:

-

Culture rat aortic vascular smooth muscle cells in a growth medium (e.g., DMEM with 10% FBS).

-

Seed the cells into multi-well plates and allow them to adhere.

-

Induce quiescence by serum-starving the cells (e.g., 0.1-1% FBS) for 24 hours.[11]

-

-

Proliferation Assay:

-

Quantification:

-

[³H]-thymidine Incorporation: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.[11]

-

BrdU Assay: Fix and permeabilize the cells, then detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.

-

Caption: Experimental Workflow for VSMC Proliferation Assay.

Measurement of Nitric Oxide Release from Endothelial Cells

This protocol describes the direct measurement of NO release from endothelial cells using electrochemical nanosensors.

-

Cell Preparation:

-

Culture bovine aortic endothelial cells (BAECs) to confluence in multi-well plates.[10]

-

-

Electrochemical Measurement:

-

Use a nitric oxide-selective electrochemical nanosensor.

-

Position the nanosensor close to the surface of the endothelial cell monolayer.

-

Establish a baseline reading in the culture medium.

-

-

Stimulation and Detection:

-

Inject AVE 0991 or other stimuli (e.g., Ang-(1-7), bradykinin) into the well.

-

Record the change in current, which is proportional to the concentration of NO, over time.

-

Calibrate the sensor using known concentrations of a NO donor.

-

Radioligand Binding Assay for Mas Receptor

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of AVE 0991 for the Mas receptor.

-

Membrane Preparation:

-

Prepare cell membranes from tissues or cells expressing the Mas receptor (e.g., Mas-transfected COS cells).[12]

-

-

Binding Assay:

-

Incubate the membranes with a radiolabeled ligand for the Mas receptor (e.g., [¹²⁵I]-Ang-(1-7)).

-

In separate tubes, include increasing concentrations of unlabeled AVE 0991 as a competitor.

-

To determine non-specific binding, include a high concentration of unlabeled Ang-(1-7).

-

-

Separation and Counting:

-

Separate the bound and free radioligand by rapid vacuum filtration.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Conclusion

AVE 0991 represents a significant advancement in the development of therapeutics targeting the protective axis of the renin-angiotensin system. By selectively activating the Mas receptor, it effectively counteracts the detrimental cardiovascular effects of Angiotensin II, including vasoconstriction, cellular proliferation, hypertrophy, inflammation, and oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AVE 0991 and similar compounds in the management of cardiovascular diseases.

References

- 1. Angiotensin II Mediates Cardiomyocyte Hypertrophy in Atrial Cardiomyopathy via Epigenetic Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]

- 5. publications.polymtl.ca [publications.polymtl.ca]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. ahajournals.org [ahajournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. High sodium augments angiotensin II-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct measurement of nitric oxide release from vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

AVE 0991 Sodium Salt: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that acts as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Unlike the endogenous peptide ligand Angiotensin-(1-7), AVE 0991 offers the advantages of being orally active and resistant to degradation by proteolytic enzymes, making it a valuable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis in cardiovascular disease.[2] This technical guide provides an in-depth overview of AVE 0991, its mechanism of action, and its application in cardiovascular research, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The classical RAS, centered on the ACE-Angiotensin II-AT1 receptor axis, is well-known for its role in vasoconstriction, inflammation, fibrosis, and thrombosis, all of which contribute to the pathophysiology of cardiovascular diseases.[3][4] In contrast, the ACE2/Ang-(1-7)/Mas receptor axis generally exerts opposing, beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-thrombotic actions.[3] AVE 0991, by mimicking the effects of Ang-(1-7), has emerged as a promising pharmacological agent for exploring the protective functions of this counter-regulatory pathway in various cardiovascular conditions.[2][3]

Mechanism of Action and Signaling Pathways

AVE 0991 exerts its cardiovascular effects primarily through the activation of the G-protein coupled Mas receptor.[5] Binding of AVE 0991 to the Mas receptor initiates a cascade of intracellular signaling events that counteract the detrimental effects of Angiotensin II.

One of the principal mechanisms is the stimulation of nitric oxide (NO) production. AVE 0991 has been shown to induce a significant release of NO from endothelial cells, a process that is approximately five times more potent compared to Ang-(1-7).[3][6] This NO release is mediated through the activation of endothelial nitric oxide synthase (eNOS).[3] The vasodilatory effects of AVE 0991 are largely dependent on this NO production, as they can be abolished by the administration of NOS inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME).[7]

Furthermore, AVE 0991 has been demonstrated to modulate inflammatory and proliferative signaling pathways. In vascular smooth muscle cells (VSMCs), AVE 0991 attenuates Angiotensin II-induced proliferation by upregulating Heme Oxygenase-1 (HO-1) and downregulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[8] This anti-proliferative effect is Mas receptor-dependent, as it can be blocked by the Mas receptor antagonist A-779.[8] The signaling cascade involves the Mas/HO-1/p38 MAPK pathway.[8] Additionally, AVE 0991 has been shown to modulate other signaling pathways, including the Akt pathway, which is involved in cell survival and metabolism.[5]

Below are diagrams illustrating the key signaling pathways of AVE 0991.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of AVE 0991 observed in various preclinical cardiovascular models.

Table 1: In Vitro Binding Affinity and NO Release

| Parameter | Cell Type | Value | Reference |

| IC50 for [125I]-Ang-(1-7) binding | Bovine Aortic Endothelial Cells | 21 ± 35 nM | [6] |

| IC50 for [125I]-Ang-(1-7) binding | COS cells | 47.5 nM | [9] |

| Peak NO release (at 10 µM) | Bovine Aortic Endothelial Cells | 295 ± 20 nmol/L | [6] |

| Peak O2- release (at 10 µM) | Bovine Aortic Endothelial Cells | 18 ± 2 nmol/L | [6] |

Table 2: Effects on Cardiac Function in a Rat Model of Myocardial Infarction

| Parameter | Sham Operated | Infarction | Infarction + AVE 0991 | Reference |

| Systolic Tension (g) | 13.00 ± 1.02 | 7.18 ± 0.66 | 9.23 ± 1.05 | [7] |

| Infarcted Area (mm²) | - | 6.98 ± 1.01 | 3.94 ± 1.04 | [7] |

Table 3: Effects on Vascular Smooth Muscle Cell Proliferation

| Treatment | Effect | Concentration | Reference |

| AVE 0991 | Dose-dependently inhibited Ang II-induced VSMC proliferation | 10⁻⁸ to 10⁻⁵ mol/L | [8] |

| AVE 0991 | Significantly attenuated reactive oxygen species (ROS) production | 10⁻⁵ mol/L or 10⁻⁷ mol/L | [8] |

Experimental Protocols

Detailed methodologies for key experiments involving AVE 0991 are provided below.

Myocardial Infarction Model in Rats

-

Objective: To evaluate the cardioprotective effects of AVE 0991 in post-ischemic heart failure.[7]

-

Animal Model: Male Wistar rats.[7]

-

Procedure:

-

Myocardial infarction is induced by ligation of the left coronary artery.[7]

-

Rats are treated with AVE 0991. (Dosage and administration route should be specified based on the study design, e.g., via osmotic minipumps).

-

At the end of the treatment period, cardiac function is analyzed using the Langendorff technique for isolated perfused hearts.[7]

-

The heart is excised, and the left ventricle is sectioned and stained with Gomori trichrome to quantify the infarcted area.[7]

-

-

Key Measurements: Systolic tension, rate of tension rise and fall (+/-dT/dt), heart rate, and perfusion pressure.[7]

Vascular Smooth Muscle Cell Proliferation Assay

-